![molecular formula C17H17NO2S B14163969 5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one CAS No. 312945-44-1](/img/structure/B14163969.png)
5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a thieno[2,3-d][1,3]oxazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethylphenyl isothiocyanate with 2-bromo-2-methylpropanoic acid, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thieno[2,3-d][1,3]oxazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thieno[2,3-d][1,3]oxazine derivatives.
Substitution: Formation of halogenated or substituted thieno[2,3-d][1,3]oxazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals due to its unique structural features.
Materials Science: Investigation as a component in the development of new materials with specific electronic or optical properties.
Biological Studies: Exploration of its biological activity, including potential antimicrobial or anticancer properties.
Wirkmechanismus
The mechanism of action of 5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-d][1,3]oxazine Derivatives: Compounds with similar core structures but different substituents.
Phenylthieno Derivatives: Compounds with a phenyl group attached to a thieno ring.
Uniqueness
5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one is unique due to the presence of both a 2,4-dimethylphenyl group and a propan-2-yl group, which may confer distinct chemical and biological properties compared to other thieno[2,3-d][1,3]oxazine derivatives.
Eigenschaften
CAS-Nummer |
312945-44-1 |
|---|---|
Molekularformel |
C17H17NO2S |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
5-(2,4-dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C17H17NO2S/c1-9(2)15-18-16-14(17(19)20-15)13(8-21-16)12-6-5-10(3)7-11(12)4/h5-9H,1-4H3 |
InChI-Schlüssel |
UCQDGIAMJWQYJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=CSC3=C2C(=O)OC(=N3)C(C)C)C |
Löslichkeit |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B14163887.png)
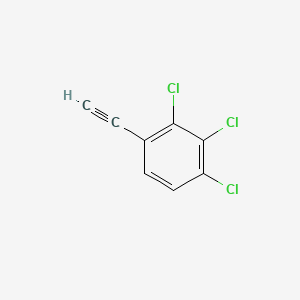
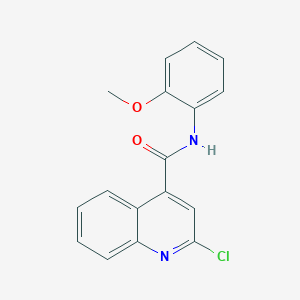
![2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole](/img/structure/B14163896.png)
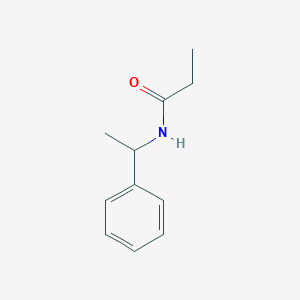

![7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14163917.png)
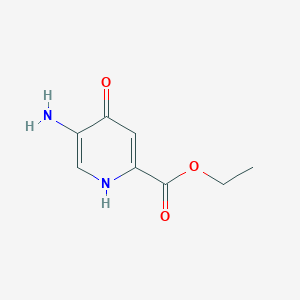
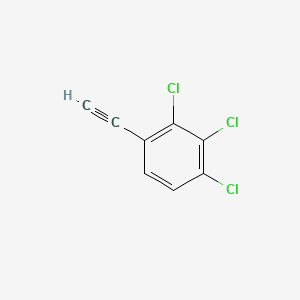

![2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane](/img/structure/B14163929.png)
![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine](/img/structure/B14163962.png)
